Cas no 2171983-01-8 (tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate)
tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate
- 2171983-01-8
- EN300-1453914
- tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
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- Inchi: 1S/C16H20F3NO2/c1-15(2,3)22-14(21)13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3
- InChI Key: NPDJSLSBZRNTAZ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1CNCC1C(=O)OC(C)(C)C)(F)F
Computed Properties
- Exact Mass: 315.14461337g/mol
- Monoisotopic Mass: 315.14461337g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 38.3Ų
tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453914-0.05g |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1453914-0.1g |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 0.1g |
$640.0 | 2023-06-06 | ||
| Enamine | EN300-1453914-0.25g |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 0.25g |
$670.0 | 2023-06-06 | ||
| Enamine | EN300-1453914-0.5g |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 0.5g |
$699.0 | 2023-06-06 | ||
| Enamine | EN300-1453914-1.0g |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 1g |
$728.0 | 2023-06-06 | ||
| Enamine | EN300-1453914-2.5g |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 2.5g |
$1428.0 | 2023-06-06 | ||
| Enamine | EN300-1453914-5.0g |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 5g |
$2110.0 | 2023-06-06 | ||
| Enamine | EN300-1453914-10.0g |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 10g |
$3131.0 | 2023-06-06 | ||
| Enamine | EN300-1453914-50mg |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1453914-100mg |
tert-butyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
2171983-01-8 | 100mg |
$640.0 | 2023-09-29 |
tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate
tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate (CAS No. 2171983-01-8): A Comprehensive Overview
tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate (CAS No. 2171983-01-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl group, a trifluoromethyl-substituted phenyl ring, and a pyrrolidine-3-carboxylate moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The tert-butyl group in the compound provides enhanced stability and lipophilicity, which are crucial for improving the pharmacokinetic properties of drug candidates. The trifluoromethyl substitution on the phenyl ring introduces significant electronic effects, influencing the compound's reactivity and binding affinity to target proteins. The pyrrolidine-3-carboxylate moiety, on the other hand, imparts conformational flexibility and hydrogen-bonding capabilities, which are essential for achieving optimal interactions with biological targets.
Recent studies have highlighted the potential of tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate in modulating G protein-coupled receptors (GPCRs), a family of membrane receptors involved in numerous physiological processes. GPCRs are key targets for drug development due to their role in regulating various signaling pathways associated with diseases such as cardiovascular disorders, neurological conditions, and metabolic syndromes. The compound's ability to selectively bind to specific GPCRs makes it a promising lead for developing new therapeutic agents.
In addition to its potential as a GPCR modulator, tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate has been investigated for its anti-inflammatory properties. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can effectively reduce inflammatory markers and alleviate symptoms in animal models of inflammation. These findings suggest that it may have therapeutic potential in treating inflammatory conditions.
The synthesis of tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate involves multi-step organic reactions, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to optimize the yield and purity of the final product. These synthetic strategies not only ensure high chemical purity but also facilitate large-scale production for preclinical and clinical studies.
From a pharmacological perspective, tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects. Preclinical toxicology studies have also demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and safety profile of tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate. Ongoing clinical trials are evaluating its efficacy and safety in human subjects, with initial results showing positive outcomes in early-phase studies. These trials will provide valuable insights into the compound's potential as a novel therapeutic agent for various diseases.
In conclusion, tert-butyl 4-4-(trifluoromethyl)phenylpyrrolidine-3-carboxylate (CAS No. 2171983-01-8) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for developing new drugs targeting GPCRs and inflammatory conditions. As research continues to advance, this compound holds significant potential to contribute to the discovery of innovative therapies that can improve patient outcomes.
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